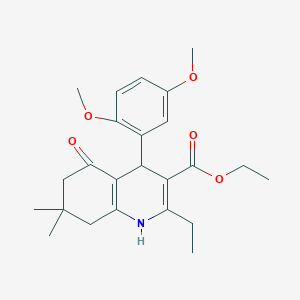
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis AnalysisThe synthesis of oxadiazole derivatives often involves condensation reactions between different phenyl acetamide derivatives possessing fluorine atoms and 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives. These reactions result in compounds with notable antimicrobial properties, as seen in studies where fluorine atoms significantly enhance antimicrobial efficacy (Parikh & Joshi, 2014). Similar methodologies can be adapted for the synthesis of "N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((4-fluorophenyl)thio)acetamide."
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray diffraction to determine the conformation and arrangement of molecules. For related compounds, studies have shown that molecules can adopt specific shapes, with intermolecular interactions playing a significant role in stabilizing their structure (Boechat et al., 2011). These findings are crucial for understanding the structural basis of the compound's properties.
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with various nucleophiles, leading to a range of potential reactions. For instance, the synthesis of N-halogeno compounds demonstrates the capacity for selective fluorination, indicating a versatile chemical reactivity that could be explored for "N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((4-fluorophenyl)thio)acetamide" (Banks et al., 1996).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, provide insights into the compound's behavior under different conditions. Analyzing these properties helps in understanding its stability and suitability for various applications. For compounds with similar structures, detailed crystallography studies have revealed specific conformations and stability factors (Wang et al., 2014).
Scientific Research Applications
Synthesis and Molecular Modeling
Research in the field has focused on the synthesis and structural characterization of similar compounds, utilizing techniques like DFT calculations to predict chemical reactivity and molecular properties. For instance, studies on the synthesis of imidazothiadiazole analogs have demonstrated their potential cytotoxic activities against various cancer cell lines, highlighting the relevance of these compounds in anticancer drug development (Sraa Abu-Melha, 2021).
Antimicrobial and Anti-inflammatory Activities
Other research efforts have synthesized novel acetamide derivatives with significant anti-inflammatory and antimicrobial activities. These studies often involve the synthesis of derivatives by reacting with various substituents and evaluating their biological activities against different bacterial and fungal strains. This line of research indicates the potential use of such compounds in developing new antimicrobial agents (K. Parikh & D. Joshi, 2014).
Enzyme Inhibition and Protein Interaction Studies
Additionally, some compounds have been evaluated for their enzyme inhibition capabilities and interactions with proteins such as serum albumin. These studies are crucial for understanding the pharmacodynamics and potential therapeutic applications of these compounds. For instance, the investigation of 1,3,4-oxadiazole derivatives for their antibacterial and enzyme inhibition potential, supported by molecular docking and BSA binding studies, provides insights into their mechanism of action and potential as drug candidates (N. Virk et al., 2023).
Application in Anticancer Research
Furthermore, the synthesis of thiazole derivatives and their evaluation as anticancer agents underscore the significant interest in these compounds for cancer therapy. Research in this area often focuses on the selective cytotoxicity of these compounds against cancer cell lines, offering promising avenues for the development of new anticancer drugs (A. Evren et al., 2019).
properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-12-1-3-13(4-2-12)26-10-14(24)21-9-15-22-16(23-25-15)11-5-7-17(19,20)8-6-11/h1-4,11H,5-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRORXHBCFMEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CSC3=CC=C(C=C3)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((4-fluorophenyl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)
![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)
![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2493765.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)

![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)
